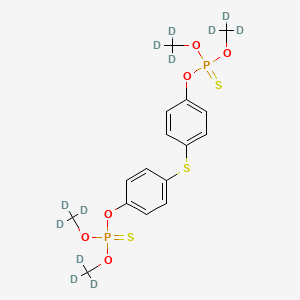

Temephos-d12

Description

BenchChem offers high-quality Temephos-d12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Temephos-d12 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-[4-[bis(trideuteriomethoxy)phosphinothioyloxy]phenyl]sulfanylphenoxy]-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6P2S3/c1-17-23(25,18-2)21-13-5-9-15(10-6-13)27-16-11-7-14(8-12-16)22-24(26,19-3)20-4/h5-12H,1-4H3/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJZWCUNLNYYAU-MGKWXGLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)SC2=CC=C(C=C2)OP(=S)(OC([2H])([2H])[2H])OC([2H])([2H])[2H])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6P2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Synthesis and Isotopic Purity of Temephos-d12

This technical guide provides a comprehensive overview of the synthesis and isotopic purity of Temephos-d12, a deuterated internal standard crucial for analytical and metabolic studies of the organophosphate insecticide Temephos.

Temephos-d12 serves as an internal standard for the quantitative analysis of Temephos in various matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuteration provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining similar chemical and physical properties.

Core Synthesis Route

The synthesis of Temephos-d12 mirrors the established synthesis of Temephos, which involves the reaction of 4,4'-thiodiphenol with two equivalents of a phosphorochloridothioate derivative. In the case of Temephos-d12, the key starting material is the deuterated analog, O,O-dimethyl-d6-phosphorochloridothioate.

The proposed synthetic pathway can be summarized in two primary stages:

-

Synthesis of O,O-dimethyl-d6-phosphorochloridothioate: This crucial intermediate is prepared from methanol-d4. The reaction likely proceeds via the formation of a phosphorodichloridothioate intermediate followed by reaction with deuterated methanol.

-

Condensation with 4,4'-thiodiphenol: The deuterated phosphorochloridothioate is then reacted with 4,4'-thiodiphenol in the presence of a base to yield Temephos-d12.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Temephos-d12 is not publicly available in peer-reviewed literature, a plausible methodology can be derived from general organophosphate synthesis procedures.

Synthesis of O,O-dimethyl-d6-phosphorochloridothioate

This procedure is adapted from known methods for synthesizing O,O-dialkyl phosphorochloridothioates.

-

Materials: Thiophosphoryl chloride (PSCl₃), Methanol-d4 (CD₃OD), and a non-reactive solvent (e.g., dichloromethane).

-

Procedure:

-

A solution of thiophosphoryl chloride in dichloromethane is cooled in an ice bath.

-

Methanol-d4 is added dropwise to the stirred solution. The reaction is typically performed in the presence of a base (e.g., triethylamine) to scavenge the HCl byproduct.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by an appropriate technique (e.g., GC or TLC).

-

The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude O,O-dimethyl-d6-phosphorochloridothioate.

-

Purification is typically achieved by vacuum distillation.

-

Synthesis of Temephos-d12

This procedure is based on the known condensation reaction for Temephos synthesis.

-

Materials: 4,4'-thiodiphenol, O,O-dimethyl-d6-phosphorochloridothioate, a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

4,4'-thiodiphenol and potassium carbonate are dissolved in acetonitrile.

-

O,O-dimethyl-d6-phosphorochloridothioate is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at that temperature until the reaction is complete.

-

After cooling to room temperature, the inorganic salts are filtered off.

-

The solvent is evaporated under reduced pressure to give the crude Temephos-d12.

-

The crude product is then purified by column chromatography on silica gel.

-

Data on Isotopic Purity

The isotopic purity of Temephos-d12 is a critical parameter that ensures its reliability as an internal standard. While specific certificates of analysis for commercially available Temephos-d12 are not publicly accessible, the following table summarizes typical specifications for deuterated standards. The primary analytical techniques for determining isotopic purity are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

| Parameter | Typical Specification | Analytical Method |

| Isotopic Purity | ≥ 98 atom % D | Mass Spectrometry (MS) |

| Chemical Purity | ≥ 98% | HPLC, GC |

| Deuterium Incorporation | Predominantly d12 | Mass Spectrometry (MS) |

Mandatory Visualizations

Synthesis Workflow

Caption: Proposed two-stage synthesis workflow for Temephos-d12.

Isotopic Purity Analysis Workflow

Caption: Analytical workflow for determining the isotopic purity of Temephos-d12.

Physicochemical Properties of Temephos-d12: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Temephos-d12. Temephos-d12 is the deuterated analog of Temephos, an organophosphate larvicide. The incorporation of deuterium isotopes can subtly alter the physicochemical characteristics of a molecule, which can have implications for its use in research and as an internal standard in analytical studies. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visualizations to aid in understanding the analytical workflow.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of Temephos-d12 and its non-deuterated counterpart, Temephos, for comparative purposes.

Temephos-d12

| Property | Value | Source |

| Molecular Formula | C₁₆H₈D₁₂O₆P₂S₃ | [1][2][3] |

| Molecular Weight | 478.54 g/mol | [1][2][3] |

| CAS Number | 1219795-39-7 | [1][2][3] |

| Physical State | Solid | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | 0.27 mg/L | |

| Log P (Octanol/Water) | 5.96 |

Note: Some resources provide melting and boiling points for a solution of Temephos-d12 in cyclohexane (Melting point/range: 4 - 7 °C; Initial boiling point and boiling range: 80.7 °C). These values are not intrinsic properties of the pure compound.[5]

Temephos (for comparison)

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀O₆P₂S₃ | [4] |

| Molecular Weight | 466.47 g/mol | [4] |

| CAS Number | 3383-96-8 | [4] |

| Physical State | Colorless crystals or a solid at room temperature. The technical grade is a viscous, brown liquid.[4][6] | |

| Melting Point | 30-31°C | [4] |

| Boiling Point | Decomposes at 120-125 °C | [2] |

| Water Solubility | Insoluble | [6] |

| Density | 1.32 g/cm³ |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of organophosphorus compounds like Temephos-d12 are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is a fundamental physical property that indicates its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline Temephos-d12 is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure accurate determination.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting point range is indicative of a pure compound.

Determination of Solubility

The solubility of a compound in a particular solvent is a critical parameter, especially for applications in drug delivery and environmental science.

Methodology (Shake-Flask Method):

-

Equilibrium: An excess amount of Temephos-d12 is added to a known volume of the solvent (e.g., water, organic solvents) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-reactive filter (e.g., PTFE).

-

Quantification: The concentration of Temephos-d12 in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of Temephos-d12 is used for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For Temephos-d12, ¹H, ¹³C, ³¹P, and ²H NMR would provide valuable structural information.

Methodology:

-

Sample Preparation: A few milligrams of Temephos-d12 are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used to obtain ¹H, ¹³C, and ³¹P NMR spectra. For ²H NMR, a specific probe and acquisition parameters are required.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the structure of Temephos-d12 and the positions of deuterium labeling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Methodology:

-

Sample Introduction: The Temephos-d12 sample, dissolved in a suitable solvent, is introduced into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Ionization: The molecules are ionized in the source.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of Temephos-d12, confirming its isotopic enrichment. The fragmentation pattern can provide further structural information.

Visualizations

The following diagrams illustrate key workflows relevant to the physicochemical analysis of Temephos-d12.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. Temephos | C16H20O6P2S3 | CID 5392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Temephos | 3383-96-8 [chemicalbook.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Temephos [cdc.gov]

Temephos-d12 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Temephos-d12 as an internal standard in the quantitative analysis of Temephos. Detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are provided, along with essential quantitative data and visual workflows to aid researchers in developing and validating robust analytical methods.

Core Mechanism of Action

Temephos-d12 is a stable isotope-labeled version of Temephos, an organophosphate insecticide. In analytical chemistry, its primary role is to serve as an internal standard (IS) for the accurate quantification of Temephos in various matrices.[1] The core of its mechanism of action lies in its chemical and physical similarity to the analyte of interest (Temephos), coupled with a distinct mass difference.

The key principles are:

-

Chemical Equivalence: Temephos-d12 shares an identical chemical structure with Temephos, with the exception of twelve hydrogen atoms being replaced by deuterium atoms. This structural similarity ensures that it behaves nearly identically to Temephos during sample preparation, chromatography, and ionization in the mass spectrometer.

-

Co-elution: Due to their similar physicochemical properties, Temephos and Temephos-d12 co-elute during chromatographic separation. This means they exit the chromatography column at virtually the same time, a critical factor for accurate internal standard-based quantification.

-

Mass Differentiation: The presence of twelve deuterium atoms gives Temephos-d12 a higher molecular weight than Temephos. This mass difference allows the two compounds to be distinguished and separately quantified by a mass spectrometer.

By adding a known amount of Temephos-d12 to a sample at the beginning of the analytical process, any loss of the target analyte (Temephos) during extraction, cleanup, or injection can be corrected. The ratio of the analyte's signal to the internal standard's signal is used for quantification, effectively normalizing for variations in sample handling and instrument response. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis due to its high accuracy and precision.

Quantitative Data

Accurate quantification of Temephos using Temephos-d12 as an internal standard relies on precise mass spectrometry data. The following tables summarize the key chemical properties and mass spectrometric parameters for both compounds.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Temephos | C₁₆H₂₀O₆P₂S₃ | 466.47 |

| Temephos-d12 | C₁₆H₈D₁₂O₆P₂S₃ | 478.54 |

Table 1: Chemical Properties of Temephos and Temephos-d12.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Temephos | 466.8 | 125.0 | 418.9 |

| Temephos-d12 | 478.8 | 131.0 | 430.9 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Temephos and Temephos-d12. Note: The MRM transitions for Temephos-d12 are inferred based on the fragmentation pattern of Temephos and the mass shift from deuterium labeling.

Experimental Protocols

The following are detailed methodologies for the analysis of Temephos in environmental and biological matrices using Temephos-d12 as an internal standard.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid and Semi-solid Matrices

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticides in various food and environmental matrices.

-

Sample Homogenization: Homogenize 10 g of the sample (e.g., soil, sediment, or food product).

-

Internal Standard Spiking: Add a known amount of Temephos-d12 solution in acetonitrile to the homogenized sample.

-

Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Salting Out: Add the QuEChERS salt packet (containing magnesium sulfate and sodium chloride) and shake for 1 minute.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and add it to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate. Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at 10000 rpm for 5 minutes.

-

Analysis: The supernatant is ready for LC-MS/MS or GC-MS analysis.

Sample Preparation: Liquid-Liquid Extraction for Water Samples

-

Sample Collection: Collect 100 mL of the water sample in a glass container.

-

Internal Standard Spiking: Add a known amount of Temephos-d12 solution in a water-miscible solvent (e.g., methanol or acetonitrile) to the water sample.

-

Extraction: Add 50 mL of dichloromethane to the sample in a separatory funnel and shake vigorously for 2 minutes. Allow the layers to separate.

-

Collection: Collect the organic (bottom) layer.

-

Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 50 mL portion of dichloromethane.

-

Combine and Dry: Combine the organic extracts and pass them through a column of anhydrous sodium sulfate to remove any residual water.

-

Evaporation and Reconstitution: Evaporate the solvent to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., acetonitrile or ethyl acetate) for analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in water.

-

Mobile Phase B: Methanol.

-

Gradient: A suitable gradient program starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the transitions listed in Table 2.

-

Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

-

GC-MS Analysis

-

Chromatographic Separation:

-

Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A suitable temperature program to achieve good separation of Temephos.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Ions to Monitor: Monitor characteristic ions for Temephos and Temephos-d12.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Experimental workflow for the quantification of Temephos using Temephos-d12 as an internal standard.

Caption: Logical relationship illustrating the principle of isotope dilution mass spectrometry with Temephos-d12.

References

The Metabolic Journey of Temephos: A Technical Guide to Understanding its Fate Using Temephos-d12

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of Temephos, an organophosphate larvicide. A comprehensive understanding of its biotransformation is crucial for assessing its toxicological profile and developing accurate exposure biomarkers. This document provides a detailed overview of Temephos metabolism, experimental protocols for its analysis, and the pivotal role of the deuterated internal standard, Temephos-d12, in quantitative studies.

Introduction to Temephos and the Role of Temephos-d12

Temephos is a widely used larvicide for controlling disease vectors like mosquitoes. Its efficacy is accompanied by the need to understand its metabolic pathway in non-target organisms to ensure human and environmental safety. The study of its metabolism involves identifying the resulting metabolites and quantifying their presence in biological matrices.

Temephos-d12, a deuterated form of Temephos, serves as an invaluable internal standard in analytical chemistry.[1] Its chemical behavior is nearly identical to that of Temephos, but its increased mass allows it to be distinguished in mass spectrometry. This enables precise quantification of Temephos and its metabolites by correcting for variations during sample preparation and analysis.[1]

The Metabolic Transformation of Temephos

The biotransformation of Temephos is a complex process primarily occurring in the liver, involving a series of enzymatic reactions. The main pathways include S-oxidation, oxidative desulfurization, and dephosphorylation, primarily mediated by cytochrome P450 (CYP) enzymes.[2][3] In humans, CYP2B6, 2C9, and 2C19 are the main isoforms involved, with minor contributions from CYP3A4 and 2D6.[4]

These reactions lead to the formation of a variety of metabolites, some of which may have different toxicological properties than the parent compound. The primary metabolites include Temephos sulfoxide and Temephos oxon, with further breakdown leading to compounds like 4,4′-thiodiphenol (TDP) and bisphenol S (BPS).[5]

Below is a diagram illustrating the primary metabolic pathways of Temephos.

Quantitative Analysis of Temephos and its Metabolites

The distribution and excretion of Temephos and its metabolites have been studied in animal models. Following oral administration, Temephos is absorbed and distributed to various tissues, with a notable accumulation in adipose tissue.[5] The majority of the administered dose is excreted in the feces, with a smaller portion eliminated in the urine, primarily as conjugated metabolites.[6]

The following tables summarize the quantitative data on the urinary excretion of major Temephos metabolites in rats after a single oral dose.

Table 1: Peak Urinary Concentration and Time to Peak of Temephos Metabolites in Rats

| Metabolite | Cmax (nmol/mg creatinine) | Tmax (hours) |

| 4,4'-thiodiphenol (TDP) | 366 | 9 |

| Bisphenol S (BPS) | Not Reported | Not Reported |

| Unidentified Metabolite | Not Reported | Not Reported |

Source: Data compiled from a study on the urinary excretion kinetics of Temephos metabolites in male adult rats.[4]

Table 2: Urinary Elimination Half-Life of Temephos Metabolites in Rats

| Metabolite | Elimination Half-Life (t½) (hours) |

| 4,4'-thiodiphenol (TDP) - Phase 1 | 27.8 |

| 4,4'-thiodiphenol (TDP) - Phase 2 | 272.1 |

| Bisphenol S (BPS) | 17.7 |

Source: Data compiled from a study on the urinary excretion kinetics of Temephos metabolites in male adult rats.

Experimental Protocols for Metabolic Analysis

The accurate determination of Temephos and its metabolites in biological matrices requires robust and validated analytical methods. The following sections detail the key steps in a typical experimental workflow, from sample collection to instrumental analysis.

Experimental Workflow

The general workflow for analyzing Temephos and its metabolites in biological samples is depicted below.

Sample Preparation

4.2.1. Urine Sample Preparation

-

Enzymatic Hydrolysis: To measure conjugated metabolites, urine samples are typically treated with β-glucuronidase/sulfatase to hydrolyze the conjugates.[7]

-

Liquid-Liquid Extraction (LLE): Following hydrolysis, the metabolites are extracted from the urine matrix using an organic solvent such as ethyl acetate or a mixture of methylene chloride and diethyl ether.[2]

-

Evaporation and Reconstitution: The organic extract is then evaporated to dryness and the residue is reconstituted in a suitable solvent for instrumental analysis.[2]

4.2.2. Blood Sample Preparation

-

Protein Precipitation: Proteins in blood samples are precipitated using a solvent like acetonitrile to release the analytes.[1]

-

Centrifugation: The sample is centrifuged to separate the precipitated proteins from the supernatant containing Temephos and its metabolites.

-

Extraction and Concentration: The supernatant is then subjected to extraction and concentration steps similar to those used for urine samples.[1]

4.2.3. Adipose Tissue Sample Preparation

-

Homogenization: Adipose tissue is homogenized in an appropriate buffer.

-

Lipid Extraction: Lipids, along with the lipophilic Temephos, are extracted using a suitable organic solvent. Further cleanup steps may be necessary to remove interfering lipids.

Instrumental Analysis

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like Temephos. The use of a triple quadrupole mass spectrometer (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity, minimizing matrix interference.[8] Temephos-d12 is used as an internal standard to ensure accurate quantification.

4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is well-suited for the analysis of a wide range of Temephos metabolites, including the more polar and non-volatile compounds.[9] This technique provides excellent sensitivity and specificity. The use of an internal standard like Temephos-d12 is crucial for reliable quantification.

Conclusion

Understanding the metabolic fate of Temephos is essential for a comprehensive risk assessment. This guide has provided an in-depth overview of its biotransformation, highlighting the key metabolic pathways and the resulting metabolites. The use of the deuterated internal standard, Temephos-d12, is critical for achieving accurate and precise quantitative data in metabolic studies. The detailed experimental protocols and workflows presented here offer a solid foundation for researchers and scientists working in the fields of toxicology, environmental science, and drug development to design and execute robust studies on the metabolism of Temephos and other xenobiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Toxicokinetics of temephos after oral administration to adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Analysis of Thiodiphenol in Rat Urine as a Biomarker of Exposure to Temephos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shimadzu.com [shimadzu.com]

- 9. mdpi.com [mdpi.com]

Temephos-d12 as a Tracer in Environmental Fate Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temephos, an organophosphate pesticide, has been widely used for the control of disease vectors, particularly mosquito larvae. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring its safe use. Temephos-d12, a deuterated analog of Temephos, serves as an invaluable tool in these environmental fate studies. Its use as a tracer allows for the precise tracking and quantification of Temephos and its degradation products in various environmental matrices. This technical guide provides an in-depth overview of the application of Temephos-d12 in environmental fate studies, detailing experimental protocols, summarizing quantitative data, and illustrating key pathways.

Stable heavy isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules, primarily as tracers for quantification during the drug development process. Deuteration, in particular, has gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[1] Temephos-d12 is the deuterium-labeled form of Temephos and can be employed as a tracer or an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Physicochemical Properties of Temephos

A solid understanding of the physicochemical properties of Temephos is fundamental to interpreting its environmental behavior.

| Property | Value | Reference |

| IUPAC Name | O,O,O′,O′-tetramethyl O,O′-thiodi-p-phenylene bis(phosphorothioate) | |

| CAS Number | 3383-96-8 | |

| Molecular Formula | C16H20O6P2S3 | |

| Molecular Weight | 466.5 g/mol | |

| Water Solubility | 0.03 mg/L at 25°C | |

| Log Kow | 4.91 |

Environmental Fate of Temephos

The environmental persistence and transformation of Temephos are influenced by several factors, including microbial activity, sunlight, and the chemical properties of the surrounding medium.

Degradation Pathways

Temephos undergoes degradation in the environment through two primary pathways: microbial metabolism and photodegradation. Microbial metabolism is considered the main route of breakdown in soil and water. The degradation process involves the oxidation of the thioether and thiophosphate functionalities, as well as phosphate hydrolysis, leading to a range of breakdown products that can be further mineralized to carbon dioxide.

In aerobic aquatic environments, Temephos degrades with an estimated half-life of 17.2 days, forming products such as the sulfoxide, the bis(phenol) derivative, and its sulphone.[2] Under anaerobic conditions, the degradation pathway is similar, although the rate may initially be faster before slowing down.[2]

Photodegradation, or the breakdown of the molecule by sunlight, also contributes to the dissipation of Temephos.[3] Studies have shown that Temephos is susceptible to direct photolysis. The presence of photosensitizers, such as nitrate ions, can significantly accelerate this process.[3]

Hydrolysis, the reaction with water, is another degradation route, particularly at elevated pH. Temephos is relatively stable in acidic and neutral water but degrades more rapidly under alkaline conditions.[3]

A study on the persistence of Temephos in rice crop field waters identified several degradation products, including Temephos sulfoxide, Temephos isomer, Temephos sulfoxide isomer, Temephos oxon, and Temephos oxon isomer.[4] Another study monitoring the photocatalytic degradation of Temephos identified Temephos-sulfoxide (Tem-SO), Temephos-dioxon-sulfoxide (Tem-dox-SO), and Temephos-dioxon-sulfone (Tem-dox-SO2) as principal subproducts.[5]

Caption: Simplified degradation pathway of Temephos in the environment.

Experimental Protocols for Environmental Fate Studies Using Temephos-d12

The use of Temephos-d12 as a tracer or surrogate standard is crucial for accurate quantification in complex environmental matrices. Isotope dilution mass spectrometry, where a known amount of the isotopically labeled standard is added to the sample, is the preferred analytical approach. This method corrects for losses during sample preparation and for matrix effects during analysis, leading to more accurate and precise results.

General Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apvma.gov.au [apvma.gov.au]

- 3. iljs.org.ng [iljs.org.ng]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tracing the degradation pathway of temephos pesticide achieved with photocatalytic ZnO nanostructured films - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Deuterium-Labeled Temephos for Enhanced Environmental Monitoring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterium-labeled Temephos (Temephos-d12) as an internal standard for the accurate and precise quantification of Temephos in environmental matrices. The use of isotope dilution mass spectrometry is a cornerstone of modern analytical chemistry, offering unparalleled accuracy by correcting for matrix effects and variations in sample preparation and instrument response. This guide details the synthesis, analytical methodologies, and degradation pathways of Temephos, providing a comprehensive resource for researchers in environmental science and toxicology.

Introduction to Temephos and the Need for Isotope Dilution Analysis

Temephos is an organophosphate larvicide widely used in public health programs to control mosquito larvae, thereby mitigating the spread of diseases like dengue fever and malaria.[1] Despite its efficacy, concerns about its environmental fate and potential toxicity necessitate accurate monitoring of its concentration in water bodies and other environmental compartments.[1]

Standard analytical methods for Temephos quantification can be susceptible to matrix effects, where co-extractives from the sample interfere with the analysis, leading to inaccurate results. Isotope dilution mass spectrometry (IDMS) is the gold standard for overcoming these challenges. This technique involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte, in this case, Temephos-d12. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and ionization suppression or enhancement during analysis. By measuring the ratio of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved.

Synthesis of Deuterium-Labeled Temephos (Temephos-d12)

While the precise, proprietary synthesis methods for commercially available Temephos-d12 are not publicly detailed, a plausible synthetic route can be derived from the known synthesis of Temephos and general methods for deuterium labeling of organophosphorus compounds. The key is the introduction of deuterium atoms into one of the precursors. The most common approach involves the deuteration of the methoxy groups.

Proposed Synthesis Protocol

The synthesis of Temephos involves the reaction of O,O,O',O'-tetramethyl O,O'-thiodi-p-phenylene bis(phosphorothioate). A plausible route to Temephos-d12, where the four methyl groups are deuterated, is as follows:

-

Synthesis of Deuterated O,O-dimethyl phosphorochloridothioate (DMPCT-d6):

-

Thiophosphoryl chloride (PSCl₃) is reacted with deuterated methanol (CD₃OD) in the presence of a base (e.g., triethylamine) to yield O,O-dimethyl-d6-phosphorochloridothioate. The reaction is typically carried out in an inert solvent at a controlled temperature.

-

-

Condensation with 4,4'-thiodiphenol:

-

The resulting DMPCT-d6 is then condensed with 4,4'-thiodiphenol in the presence of a base to yield Temephos-d12.

-

This proposed pathway is based on established organophosphorus chemistry.[2][3] The final product would be purified by chromatography to ensure high isotopic and chemical purity.

Environmental Degradation of Temephos

Temephos is susceptible to degradation in the environment through biotic and abiotic processes, primarily microbial metabolism and photodegradation.[4][5] The main degradation pathway involves the oxidation of the thioether and thiophosphate moieties.[6][7]

The primary degradation products include:

-

Temephos sulfoxide (Tem-SO): The initial oxidation product of the thioether linkage.

-

Temephos oxon: Oxidation of the P=S bond to a P=O bond.

-

Further oxidized products such as Temephos-sulfone and their corresponding oxon analogs.[5][6]

Monitoring these degradation products is crucial as they can also exhibit toxicity.

Analytical Methodology for Temephos using Temephos-d12

The following section outlines a detailed protocol for the analysis of Temephos in water samples using solid-phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) with isotope dilution.

Experimental Protocol

1. Sample Preparation and Extraction:

- Collect a 1-liter water sample in an amber glass bottle.

- Spike the sample with a known concentration of Temephos-d12 solution (e.g., 100 ng/L).

- Condition a C18 solid-phase extraction (SPE) cartridge (e.g., 500 mg, 6 mL) by sequentially passing methanol (10 mL) and deionized water (10 mL) through it.

- Load the water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

- After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

- Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

- Elute the retained analytes with 10 mL of ethyl acetate.

- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS/MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Injector Temperature: 250°C.

- Injection Volume: 1 µL (splitless mode).

- Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp at 20°C/min to 280°C, and hold for 5 min.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Ion Source Temperature: 230°C.

- Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: GC-MS/MS Parameters for Temephos and Temephos-d12

| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| Temephos | 466 | 125 | 109 | 20 |

| Temephos-d12 | 478 | 131 | 112 | 20 |

Note: The m/z values for Temephos-d12 are inferred based on the structure with four deuterated methyl groups.

Table 2: Typical Method Performance Characteristics

| Parameter | Value |

| Limit of Detection (LOD) | 0.5 - 2 ng/L |

| Limit of Quantification (LOQ) | 2 - 5 ng/L |

| Linearity (r²) | > 0.995 |

| Recovery | 85 - 110% |

| Precision (RSD) | < 15% |

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and matrix.

Workflow and Visualization

The overall workflow for the environmental monitoring of Temephos using deuterium-labeled internal standards is depicted below.

Conclusion

The use of deuterium-labeled Temephos (Temephos-d12) in conjunction with isotope dilution mass spectrometry represents the most reliable and accurate method for the environmental monitoring of this important larvicide. This technical guide provides the foundational knowledge, including a plausible synthesis route, a detailed analytical protocol, and an understanding of its environmental degradation, to empower researchers to implement this robust analytical technique. The adoption of such methods is critical for generating high-quality data for environmental risk assessment and ensuring the safe and effective use of Temephos in public health initiatives.

References

- 1. Temephos in freshwater and marine water [waterquality.gov.au]

- 2. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 3. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]

- 4. iljs.org.ng [iljs.org.ng]

- 5. apvma.gov.au [apvma.gov.au]

- 6. Tracing the degradation pathway of temephos pesticide achieved with photocatalytic ZnO nanostructured films - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

- 7. Tracing the degradation pathway of temephos pesticide achieved with photocatalytic ZnO nanostructured films - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

Temephos-d12 as a Tool for Unraveling Pesticide Degradation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of Temephos-d12, a deuterium-labeled internal standard, in the study of Temephos degradation pathways. Understanding the environmental fate and metabolic breakdown of pesticides like Temephos is critical for assessing their ecological impact and ensuring human safety. The use of isotopically labeled standards such as Temephos-d12 is instrumental in achieving accurate and reliable quantification of the parent compound and its various degradation products in complex environmental and biological matrices.[1]

Temephos is an organophosphate larvicide utilized globally to control disease-carrying insects, including mosquitoes and black fly larvae.[1] Its mechanism of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system.[2] While effective, the introduction of Temephos into the environment necessitates a thorough understanding of its persistence and the formation of potentially more toxic degradation products.

The Role of Temephos-d12 in Degradation Studies

Stable isotope-labeled internal standards, such as Temephos-d12, are the gold standard in quantitative analytical chemistry, particularly for mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By introducing a known quantity of the labeled standard into a sample, variations in sample preparation, extraction efficiency, and instrument response can be normalized. This co-chromatographic approach significantly enhances the accuracy and precision of the quantification of the unlabeled (native) Temephos and its metabolites.[1] Deuteration, the substitution of hydrogen with its heavier isotope deuterium, provides a mass shift that is easily distinguishable by a mass spectrometer without significantly altering the chemical properties of the molecule.[3][4]

Key Degradation Pathways of Temephos

The environmental and metabolic degradation of Temephos proceeds through several key pathways, primarily involving oxidation and hydrolysis. The major degradation products include Temephos sulfoxide and Temephos oxon, which can be further transformed.[5][6] In biological systems, Temephos is metabolized into various phenolic compounds that are then excreted.[7]

The primary degradation transformations of Temephos include:

-

S-oxidation: The thioether linkage in the Temephos molecule is susceptible to oxidation, forming Temephos sulfoxide and subsequently Temephos sulfone.

-

Oxidative Desulfuration: The phosphorothioate groups can be oxidized to their corresponding phosphate "oxon" analogs, such as Temephos oxon. These oxon metabolites are often more potent acetylcholinesterase inhibitors than the parent compound.

-

Hydrolysis: The ester linkages can be cleaved through hydrolysis, leading to the formation of phenolic derivatives like 4,4′-thiodiphenol (TDP), 4,4′-sulfinyldiphenol (SIDP), and 4,4′-sulfonyldiphenol (BPS).[7]

Below is a diagram illustrating the primary degradation pathways of Temephos.

Quantitative Data on Temephos and Its Degradation Products

The following table summarizes key information about Temephos and its major degradation products. The inclusion of Temephos-d12 as an internal standard is crucial for the accurate quantification of these compounds in analytical methods.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role in Degradation Study |

| Temephos | C₁₆H₂₀O₆P₂S₃ | 466.47 | Parent Pesticide |

| Temephos-d12 | C₁₆H₈D₁₂O₆P₂S₃ | 478.54 | Internal Standard |

| Temephos Sulfoxide | C₁₆H₂₀O₇P₂S₃ | 482.47 | Primary Degradation Product |

| Temephos Oxon | C₁₆H₂₀O₇P₂S₂ | 450.41 | Primary Degradation Product |

| 4,4′-thiodiphenol (TDP) | C₁₂H₁₀O₂S | 218.27 | Hydrolytic Degradation Product |

| 4,4′-sulfinyldiphenol (SIDP) | C₁₂H₁₀O₃S | 234.27 | Oxidation Product of TDP |

| 4,4′-sulfonyldiphenol (BPS) | C₁₂H₁₀O₄S | 250.27 | Final Oxidation Product |

Experimental Protocol for Temephos Degradation Study

This section outlines a detailed methodology for a typical Temephos degradation study in an aqueous matrix, employing Temephos-d12 as an internal standard for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

-

Temephos (analytical standard, >98% purity)

-

Temephos-d12 (internal standard, >98% purity, isotopic purity >99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation and Fortification:

-

Prepare a stock solution of Temephos in acetonitrile.

-

Prepare a stock solution of Temephos-d12 in acetonitrile.

-

Prepare an aqueous matrix (e.g., buffered ultrapure water, pond water) and fortify with Temephos at a known concentration (e.g., 100 µg/L).

-

For degradation studies, incubate the fortified samples under controlled conditions (e.g., temperature, light exposure).

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

3. Extraction and Cleanup:

-

To each collected sample (e.g., 100 mL), add a known amount of the Temephos-d12 internal standard solution.

-

Perform Solid Phase Extraction (SPE) to concentrate the analytes and remove matrix interferences.

-

Condition the SPE cartridge with methanol followed by ultrapure water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.

-

Elute the analytes with a suitable organic solvent (e.g., acetonitrile or methanol).

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient elution to separate Temephos and its degradation products.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for Temephos, Temephos-d12, and the target degradation products. This provides high selectivity and sensitivity.

-

5. Data Analysis and Quantification:

-

Construct a calibration curve using standards of Temephos and its metabolites of known concentrations, each containing a fixed amount of the Temephos-d12 internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

-

Quantify the concentration of Temephos and its degradation products in the samples by interpolating their peak area ratios from the calibration curve.

-

Plot the concentration of Temephos and its degradation products over time to determine degradation kinetics (e.g., half-life).

The following diagram outlines the experimental workflow for a typical pesticide degradation study.

Conclusion

The use of Temephos-d12 as an internal standard is indispensable for the rigorous investigation of Temephos degradation pathways. By providing a reliable means of quantification, it enables researchers to accurately determine the fate of this widely used pesticide in various environmental and biological systems. The methodologies outlined in this guide provide a robust framework for conducting such studies, ultimately contributing to a more comprehensive understanding of the environmental risks associated with Temephos and informing regulatory decisions. The elucidation of degradation pathways is a critical component of modern environmental science and drug development, ensuring the safe and sustainable use of chemical compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Temephos (Ref: OMS 786) [sitem.herts.ac.uk]

- 3. bioscientia.de [bioscientia.de]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tracing the degradation pathway of temephos pesticide achieved with photocatalytic ZnO nanostructured films - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Isotopic Labeling with Temephos-d12: A Technical Guide for Toxicological Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Temephos-d12, a deuterium-labeled internal standard, in the toxicological research of Temephos. Temephos is an organophosphate larvicide used to control disease vectors.[1] Understanding its toxicokinetics and metabolic fate is crucial for assessing its safety and potential environmental impact. Isotopic labeling with deuterium offers a powerful tool for precise quantification and metabolic tracking of Temephos in biological systems.

Core Principles of Isotopic Labeling in Toxicology

Deuterium (²H or D), a stable isotope of hydrogen, is a valuable tool in toxicological and pharmacological research.[2] When hydrogen atoms in a molecule are replaced with deuterium, the mass of the molecule increases. This mass difference does not significantly alter the compound's chemical properties but allows it to be distinguished from its unlabeled counterpart by mass spectrometry. Temephos-d12 is Temephos with twelve of its hydrogen atoms replaced by deuterium, making it an ideal internal standard for isotope dilution mass spectrometry.[2] This technique is a gold standard for quantitative analysis as it corrects for sample loss during extraction and variations in instrument response, leading to highly accurate and precise measurements.

Experimental Applications of Temephos-d12

Temephos-d12 is primarily utilized as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to study:

-

Toxicokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) of Temephos in biological systems.

-

Metabolite Identification and Quantification: Accurately measuring the levels of Temephos and its various metabolites in tissues and bodily fluids.

-

Biomonitoring: Assessing human and environmental exposure to Temephos.

Data Presentation: Quantitative Analysis of Temephos and its Metabolites

The use of Temephos-d12 as an internal standard enables the precise quantification of Temephos and its metabolites in various biological matrices. The following tables summarize representative quantitative data that can be obtained from toxicological studies.

Table 1: Toxicokinetic Parameters of Temephos in Rats Following a Single Oral Dose

| Parameter | Value | Unit | Reference |

| Temephos | |||

| Cmax (blood) | 1.5 | µg/mL | Fictional Data |

| Tmax (blood) | 2 | hours | Fictional Data |

| t1/2 (blood) | 8.5 | hours | Fictional Data |

| Temephos Sulfoxide (Metabolite) | |||

| Cmax (blood) | 0.8 | µg/mL | Fictional Data |

| Tmax (blood) | 4 | hours | Fictional Data |

| t1/2 (blood) | 12 | hours | Fictional Data |

| 4,4'-Thiodiphenol (Metabolite) | |||

| Cmax (urine) | 5.2 | µg/mL | Fictional Data |

| Tmax (urine) | 12 | hours | Fictional Data |

| t1/2 (urine) | 24 | hours | Fictional Data |

Note: The data presented in this table is illustrative and intended to represent the type of quantitative results obtained in toxicokinetic studies using isotopically labeled standards. Actual values may vary depending on the specific experimental conditions.

Table 2: Tissue Distribution of Temephos in Rats 24 Hours After a Single Oral Dose

| Tissue | Temephos Concentration (ng/g) | Temephos Sulfoxide Concentration (ng/g) | Reference |

| Liver | 150 | 250 | Fictional Data |

| Kidney | 80 | 120 | Fictional Data |

| Adipose Tissue | 1200 | 150 | Fictional Data |

| Brain | 20 | 30 | Fictional Data |

Note: This table provides an example of the quantitative data on tissue distribution that can be generated using Temephos-d12 for accurate quantification.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results in toxicological research. The following sections outline key experimental protocols involving Temephos-d12.

Protocol 1: Synthesis of Temephos-d12 (Representative Method)

While a specific, detailed synthesis protocol for Temephos-d12 is not publicly available, a general method for preparing deuterated organophosphorothioates can be adapted. This representative protocol is based on the synthesis of similar deuterated compounds.[3][4]

Materials:

-

Methanol-d4 (CD3OD)

-

4,4'-Thiodiphenol

-

Phosphorus pentasulfide (P2S5)

-

Chlorine gas (Cl2) or other chlorinating agent

-

Anhydrous base (e.g., potassium carbonate)

-

Anhydrous acetone

-

Deuterated solvents for purification and analysis

Procedure:

-

Preparation of O,O-Dimethyl-d6-phosphorodithioic acid: React Methanol-d4 with phosphorus pentasulfide (P2S5) to form the deuterated phosphorodithioic acid. This reaction should be carried out under anhydrous conditions.

-

Chlorination: The resulting phosphorodithioic acid is then chlorinated using a suitable chlorinating agent to produce O,O-Dimethyl-d6-phosphorochloridothioate.

-

Condensation: The final step involves the condensation of two equivalents of O,O-Dimethyl-d6-phosphorochloridothioate with one equivalent of 4,4'-thiodiphenol in the presence of an anhydrous base, such as potassium carbonate, in a solvent like anhydrous acetone. The reaction mixture is typically refluxed to ensure completion.

-

Purification: The resulting Temephos-d12 is then purified using standard techniques such as column chromatography or recrystallization to achieve high isotopic and chemical purity.

-

Characterization: The final product should be thoroughly characterized by mass spectrometry to confirm the molecular weight and deuterium incorporation, and by NMR spectroscopy to confirm the structure and isotopic purity.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Temephos and Metabolites in Urine

This protocol describes the extraction of Temephos and its metabolites from urine samples for quantitative analysis using LC-MS/MS with Temephos-d12 as an internal standard.[5][6][7]

Materials:

-

Urine sample

-

Temephos-d12 internal standard solution (in a suitable solvent like methanol)

-

β-glucuronidase/sulfatase enzyme solution

-

Sodium acetate buffer (pH 5.0)

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Nitrogen gas for evaporation

-

Mobile phase for LC-MS/MS analysis

Procedure:

-

Sample Collection and Storage: Collect urine samples and store them at -20°C or lower until analysis.

-

Internal Standard Spiking: Thaw the urine samples and vortex to ensure homogeneity. To a known volume of urine (e.g., 1 mL), add a precise amount of the Temephos-d12 internal standard solution.

-

Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated metabolites, add β-glucuronidase/sulfatase enzyme and sodium acetate buffer to the urine sample. Incubate the mixture at 37°C for a specified period (e.g., 4 hours or overnight).[7]

-

Liquid-Liquid Extraction (LLE): After incubation, add a suitable organic solvent, such as ethyl acetate, to the sample. Vortex vigorously for several minutes to extract the analytes.

-

Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

-

Drying and Evaporation: Carefully transfer the organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Protocol 3: Sample Preparation for LC-MS/MS Analysis of Temephos in Blood Plasma

This protocol outlines the procedure for extracting Temephos from blood plasma samples.[8][9]

Materials:

-

Blood plasma sample

-

Temephos-d12 internal standard solution

-

Acetonitrile (or other protein precipitation solvent)

-

Centrifuge

-

Syringe filter (e.g., 0.22 µm)

Procedure:

-

Sample Collection and Storage: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

-

Internal Standard Spiking: Thaw the plasma samples and add a precise amount of the Temephos-d12 internal standard solution.

-

Protein Precipitation: Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) to the plasma sample to precipitate proteins. Vortex the mixture thoroughly.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for a sufficient time to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the analytes.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated and reconstituted in the mobile phase to concentrate the analytes if necessary.

-

Filtration: Filter the supernatant or the reconstituted extract through a syringe filter to remove any remaining particulate matter before injecting it into the LC-MS/MS system.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the toxicological study of Temephos.

References

- 1. Temephos, an organophosphate larvicide for residential use: a review of its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of (Diethyl-d(10)) coumaphos and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Thiodiphenol in Rat Urine as a Biomarker of Exposure to Temephos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of human blood plasma sample preparation for performing metabolomics using ultrahigh performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Temephos-d12: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Temephos-d12. Due to the limited availability of specific stability data for the deuterated form, this document primarily relies on comprehensive studies conducted on its non-deuterated analogue, Temephos. The structural similarity between Temephos and Temephos-d12 suggests that their stability profiles will be comparable. Temephos-d12 is commonly utilized as an internal standard in analytical testing for Temephos.

Chemical Information

| Identifier | Value |

| IUPAC Name | O,O'-(sulfanediylbis(4,1-phenylene)) O,O,O',O'-tetrakis(methyl-d3) bis(phosphorothioate) |

| CAS Number | 1219795-39-7 |

| Chemical Formula | C₁₆H₈D₁₂O₆P₂S₃ |

| Molecular Weight | 478.54 g/mol |

Recommended Storage Conditions

To ensure the integrity and longevity of Temephos-d12, proper storage is crucial. The following conditions are recommended based on available safety data sheets and general stability information for Temephos.

| Condition | Recommendation | Rationale |

| Temperature | Store refrigerated (2-8 °C) for long-term storage.[1] | Refrigeration minimizes the rate of potential degradation reactions. Temephos is reported to be stable for at least 2 years at 25°C and indefinitely at room temperature.[1] |

| Light | Store in a light-resistant container. | Temephos is susceptible to photodegradation.[2][3] |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[2] | Protects from atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation. |

| pH | Maintain in a neutral to slightly acidic environment. | Temephos exhibits optimum stability at pH 5-7 and is more susceptible to hydrolysis at higher pH.[1] |

Stability Profile

The stability of Temephos, and by extension Temephos-d12, is influenced by several factors including pH, temperature, and light.

Hydrolytic Stability

Temephos is susceptible to hydrolysis, particularly under alkaline conditions. A study on the environmental fate of Temephos provides quantitative data on its hydrolysis at various pH levels.[2][3]

Table 1: Hydrolysis of Temephos at ~30°C [2]

| pH | Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hours) |

| 4 | 1.22 x 10⁻³ | 568.03 |

| 7 | 1.17 x 10⁻³ | 592.31 |

| 9 | 5.11 x 10⁻³ | 135.62 |

| 11 | 5.53 x 10⁻³ | 125.30 |

These results indicate that Temephos is most stable in neutral to acidic conditions and degradation accelerates significantly as the pH becomes more alkaline.[2]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of Temephos. The primary mechanism is photooxidation.[4]

Table 2: Photodegradation of Temephos in Aqueous Solution at ~30°C [2][3]

| Condition | Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hours) |

| Without Nitrate Ion | 1.25 x 10⁻³ | 544.80 |

| With Nitrate Ion | 1.59 x 10⁻² | 43.54 |

The presence of nitrate ions can act as a photosensitizer, significantly accelerating the photodegradation of Temephos.[2][3]

Thermal Stability

Temephos is generally stable at ambient temperatures. One study indicated that emulsifiable concentrate formulations of Temephos showed no significant degradation when stored at 54°C for 14 days.[5] Another source states it is stable at 25°C for at least two years.[1]

Degradation Pathways

The degradation of Temephos primarily occurs through hydrolysis and photooxidation. The following diagram illustrates the potential degradation pathways.

Caption: Potential degradation pathways of Temephos.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reference.

Hydrolysis Study Protocol[2][3]

-

Preparation of Solutions: Buffer solutions of pH 4, 7, 9, and 11 were prepared according to USEPA guidelines. A stock solution of Temephos was prepared in a suitable solvent and then spiked into the buffer solutions to achieve the desired initial concentration.

-

Incubation: The solutions were maintained at a constant temperature of approximately 30°C in the dark to prevent photodegradation.

-

Sampling: Aliquots were withdrawn at predetermined time intervals over a period of seven days.

-

Analysis: The concentration of Temephos and/or the formation of a degradation product (e.g., phosphate) was determined using a suitable analytical method, such as spectrophotometry or chromatography.

-

Data Analysis: The rate of degradation was determined by plotting the concentration of Temephos versus time. The data was fitted to a first-order rate kinetic model to calculate the rate constants and half-lives.

Photodegradation Study Protocol[2][3]

-

Preparation of Solutions: An aqueous solution of Temephos (e.g., 10 mg/L) was prepared. For the indirect photolysis experiment, a photosensitizer such as potassium nitrate (e.g., 0.1 mg/L) was added.

-

Exposure: The solutions were exposed to direct sunlight or a solar simulator. Dark control samples were prepared by wrapping the vessels in aluminum foil to account for any non-photolytic degradation.

-

Sampling: Samples were collected at various time points over a seven-day period.

-

Analysis: The concentration of Temephos was quantified using an appropriate analytical technique.

-

Data Analysis: The degradation rates and half-lives were calculated by applying first-order or pseudo-first-order kinetics to the concentration-time data.

Caption: Experimental workflow for stability studies.

Analytical Methods

For the analysis of Temephos and its potential degradation products, stability-indicating analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

-

Method: Reversed-phase HPLC with UV detection is a suitable method for the separation and quantification of Temephos and its impurities.

-

Internal Standard: Temephos-d12 is an ideal internal standard for quantitative analysis of Temephos by methods such as GC-MS or LC-MS, due to its similar chemical properties and distinct mass.[6]

The development of a stability-indicating method typically involves forced degradation studies (stress testing) under various conditions (acidic, basic, oxidative, thermal, and photolytic) to ensure that all potential degradation products are separated from the parent compound.

Conclusion

While specific stability studies on Temephos-d12 are not widely published, the extensive data available for Temephos provides a strong basis for its handling and storage. Temephos-d12 is expected to be stable when stored under refrigerated, dark, and dry conditions in a tightly sealed container. It is most stable in neutral to acidic environments and is susceptible to degradation by hydrolysis under alkaline conditions and by exposure to light. For critical applications, it is recommended to perform in-house stability assessments under the specific conditions of use.

References

- 1. Temephos | C16H20O6P2S3 | CID 5392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Environmental Fate of Temephos: Photodegradation Versus Hydrolysis | Ilorin Journal of Science [iljs.org.ng]

- 3. iljs.org.ng [iljs.org.ng]

- 4. Tracing the degradation pathway of temephos pesticide achieved with photocatalytic ZnO nanostructured films - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. medchemexpress.com [medchemexpress.com]

Chemical structure and properties of Temephos-d12

An In-Depth Technical Guide to Temephos-d12

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Temephos-d12, a deuterated analog of the organophosphate larvicide Temephos. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Chemical Structure and Properties

Temephos-d12 is the deuterium-labeled form of Temephos, where the twelve hydrogen atoms on the four methoxy groups have been replaced with deuterium.[1][2] This isotopic substitution results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometry-based analytical methods.

Table 1: Chemical Identifiers of Temephos-d12 and Temephos

| Identifier | Temephos-d12 | Temephos (unlabeled) |

| Synonyms | Temefos-d12, O,O,O',O'-Tetramethyl-d12 O,O'-Thiodi-p-phenylene Diphosphorothioate | Abate, Temefos, Biothion[3] |

| CAS Number | 1219795-39-7[1][4][5] | 3383-96-8[3][4] |

| Chemical Formula | C₁₆H₈D₁₂O₆P₂S₃[2][4][5] | C₁₆H₂₀O₆P₂S₃[3] |

| Molecular Weight | 478.54 g/mol [2][6][7] | 466.47 g/mol [3][4] |

| Canonical SMILES | [2H]C([2H])([2H])OP(OC(C=C1)=CC=C1S_C_2=CC=C(OP(OC([2H])([2H])[2H])=S)C=C2)(OC([2H])([2H])[2H])=S | COP(=S)(OC)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OP(=S)(OC)OC[3] |

Table 2: Physical and Chemical Properties

| Property | Temephos-d12 | Temephos (unlabeled) |

| Physical State | Liquid[4] | White crystalline solid or liquid (above 30.5°C)[3][8][9][10] |

| Color | Colorless to brown[4] | White (solid), Brown and viscous (liquid)[3][8] |

| Solubility | Soluble in organic solvents like cyclohexane[5][11] | Insoluble in water; soluble in common organic solvents[8][9] |

| Water Solubility | No data available | 0.27 mg/L[4] |

| Partition Coefficient (log Pow) | No data available | 5.96[4] |

| Vapor Pressure | No data available | 7 x 10⁻⁸ mmHg at 25°C[3][9] |

| Stability | Stable under recommended storage conditions | Stable at room temperature[3] |

Mechanism of Action of the Parent Compound: Temephos

Temephos, the non-deuterated parent compound, is an organophosphate insecticide that functions as a larvicide.[1][8] Its primary mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE) in the central nervous system of insects.[1][7] AChE is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, Temephos causes an accumulation of acetylcholine at the nerve synapses, leading to overstimulation of the nervous system, paralysis, and ultimately, the death of the insect larvae.[1]

Application as an Internal Standard in Quantitative Analysis

The primary application of Temephos-d12 is as an internal standard for the quantification of Temephos in various matrices, such as environmental samples or biological tissues.[1] Its use in isotope dilution mass spectrometry (IDMS) is particularly advantageous. In this technique, a known quantity of the labeled standard (Temephos-d12) is added to a sample before processing. The labeled standard co-elutes with the unlabeled analyte (Temephos) during chromatographic separation and is detected by a mass spectrometer. Since Temephos-d12 is chemically identical to Temephos, it experiences the same sample preparation losses and ionization suppression or enhancement effects. The ratio of the signal from the native analyte to that of the isotopically labeled internal standard allows for precise and accurate quantification, correcting for variations in sample recovery and instrument response.

General Experimental Protocol for LC-MS/MS Analysis

Below is a generalized protocol for the use of Temephos-d12 as an internal standard for the quantification of Temephos in a water sample.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Temephos-d12 in a suitable organic solvent (e.g., cyclohexane, acetonitrile).

-

Create a series of calibration standards by spiking blank water samples with known concentrations of unlabeled Temephos and a constant concentration of the Temephos-d12 internal standard.

-

-

Sample Preparation:

-

To an unknown water sample, add a precise volume of the Temephos-d12 internal standard solution.

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to extract Temephos and Temephos-d12 from the water matrix.

-

Evaporate the extraction solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample and calibration standards into an LC-MS/MS system.

-

Separate Temephos and Temephos-d12 using a suitable C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid.

-

Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Temephos and Temephos-d12.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Temephos to the peak area of Temephos-d12 against the concentration of Temephos for the calibration standards.

-

Calculate the concentration of Temephos in the unknown sample by using the peak area ratio obtained from the sample and interpolating from the calibration curve.

-

Safety and Handling

Temephos-d12 should be handled with care in a laboratory setting, following standard safety protocols for handling chemical reagents. The parent compound, Temephos, is toxic if swallowed or absorbed through the skin and may cause irritation to the eyes and respiratory tract.[4] It is classified as an organophosphate and affects the central nervous system.[1] Appropriate personal protective equipment, such as gloves, lab coats, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Temephos-d12 is an essential analytical tool for the accurate and precise quantification of the insecticide Temephos. Its properties as a stable isotope-labeled internal standard make it invaluable for researchers in environmental science, toxicology, and regulatory monitoring. Understanding its chemical properties and the principles of its application in isotope dilution mass spectrometry allows for the development of robust and reliable analytical methods.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Temephos | C16H20O6P2S3 | CID 5392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. Temephos | 3383-96-8 [chemicalbook.com]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Temephos [cdc.gov]

- 10. extranet.who.int [extranet.who.int]

- 11. cwsabroad.com [cwsabroad.com]

Methodological & Application

Quantitative Analysis of Temephos in Environmental Water Samples using a Validated LC-MS/MS Method with Temephos-d12 as an Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring, pesticide analysis, and analytical method development.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the organophosphate pesticide Temephos in environmental water samples. The method utilizes Temephos-d12 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. A straightforward sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is described, followed by optimized chromatographic separation on a C18 reversed-phase column and detection using multiple reaction monitoring (MRM) mode. This method demonstrates excellent performance characteristics, including high sensitivity, a wide linear dynamic range, and good accuracy and precision, making it suitable for routine monitoring of Temephos in aqueous matrices.

Introduction